molecular formula C15H15BrN2O3 B5116586 1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide

1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide

Cat. No.: B5116586
M. Wt: 351.19 g/mol
InChI Key: VBPDVTBQHNZEBN-UHFFFAOYSA-M
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Description

1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Alkylation: Formation of the ethanone linkage.

    Quaternization: Introduction of the pyridinium moiety.

    Bromination: Final step to form the bromide salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;chloride
  • 1-(4-Methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;iodide

Uniqueness

The bromide variant may exhibit unique properties such as different solubility, reactivity, or biological activity compared to its chloride and iodide counterparts.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N2O3.BrH/c1-11-5-7-16(8-6-11)10-15(18)13-4-3-12(2)14(9-13)17(19)20;/h3-9H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPDVTBQHNZEBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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